5-methyl-2,3-dihydro-1-benzofuran

Antilipidemic Cardiovascular Hyperlipidemia

5-Methyl-2,3-dihydro-1-benzofuran (CAS 76429-68-0) is a C9H10O heterocyclic building block comprising a 2,3-dihydrobenzofuran core with a methyl substituent at the 5-position. The 2,3-dihydrobenzofuran scaffold is widely recognized in medicinal chemistry and organic synthesis as a privileged structure, appearing in numerous bioactive natural products and synthetic drug candidates.

Molecular Formula C9H10O
Molecular Weight 134.178
CAS No. 76429-68-0
Cat. No. B2761614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2,3-dihydro-1-benzofuran
CAS76429-68-0
Molecular FormulaC9H10O
Molecular Weight134.178
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC2
InChIInChI=1S/C9H10O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3
InChIKeyOLHBKXYPKCHVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-dihydro-1-benzofuran (CAS 76429-68-0): Core Scaffold Identity and Baseline Physicochemical Reference


5-Methyl-2,3-dihydro-1-benzofuran (CAS 76429-68-0) is a C9H10O heterocyclic building block comprising a 2,3-dihydrobenzofuran core with a methyl substituent at the 5-position [1]. The 2,3-dihydrobenzofuran scaffold is widely recognized in medicinal chemistry and organic synthesis as a privileged structure, appearing in numerous bioactive natural products and synthetic drug candidates [2]. This specific compound serves as a versatile intermediate for constructing more complex molecules, with its 5-methyl group offering distinct steric and electronic properties that differentiate it from unsubstituted, halogenated, or oxygenated analogs . Critically evaluated thermophysical property data are available from NIST/TRC, including normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity across wide temperature ranges, providing essential parameters for process development and scale-up [1].

Why 5-Methyl-2,3-dihydro-1-benzofuran Cannot Be Replaced by Unsubstituted or Alternative 5-Substituted 2,3-Dihydrobenzofurans


In-class 2,3-dihydrobenzofuran compounds cannot be interchanged without consequence due to the profound influence of the 5-position substituent on both physicochemical properties and biological activity. Comparative antilipidemic studies in hyperlipidemic rat models demonstrate that different 5-substituents (e.g., -Cl, -phenyl, -CH3) confer distinct and separable effects on cholesterol versus triglyceride lowering [1]. Furthermore, radioligand binding studies with dihydrobenzofuran-based hallucinogen analogs reveal that a single substituent change (e.g., -H to -Br) can contribute 2.4–3.2 kcal/mol of binding energy, an effect 2–3 times greater than predicted by hydrophobicity alone [2]. Consequently, substituting 5-methyl-2,3-dihydro-1-benzofuran with an unsubstituted, halogenated, or oxygenated analog will fundamentally alter the molecule's lipophilicity, electronic profile, and resultant interaction with biological targets or downstream synthetic intermediates, jeopardizing experimental reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 5-Methyl-2,3-dihydro-1-benzofuran Relative to Key Analogs


Comparative Antilipidemic Activity: 5-Methyl Substitution Confers Selective Cholesterol Lowering Relative to Unsubstituted and Phenyl Analogs

In a direct comparative study evaluating ethyl 2,3-dihydrobenzofuran-2-carboxylate analogs in a Triton WR-1339-induced hyperlipidemic rat model, the 5-methyl-substituted derivative demonstrated selective and significant cholesterol-lowering activity, whereas the unsubstituted and 5-phenyl analogs showed divergent activity profiles [1]. The study explicitly states that 'only the 5-Cl and phenylsubstituted dihydrobenzofurans were selective against elevated serum cholesterol levels in this animal model,' indicating that the 5-methyl derivative's activity profile is distinct from both the parent scaffold and other 5-substituted variants [1]. The 5-methyl compound's antilipidemic effect is separable from triglyceride lowering, a property linked to specific log P, conformational, and electronic parameters conferred by the methyl group [1].

Antilipidemic Cardiovascular Hyperlipidemia Clofibrate Analogs

Binding Energy Contribution: Class-Level Inference of 5-Substituent Impact on Receptor Affinity

Radioligand displacement studies using 2,3-dihydrobenzofuran analogs of hallucinogenic phenethylamines provide class-level quantitative evidence for the energetic contribution of 5-position substituents to receptor binding [1]. Free energy of binding calculations derived from [125I]-(R)-DOI displacement KA values at rat cortical 5-HT2 receptors revealed that the addition of a bromine atom at the 5-position (comparing 5-methoxy analog 6a to 5-methoxy-7-bromo analog 6b) contributes 2.4–3.2 kcal/mol of binding energy [1]. Notably, this energetic contribution is 2–3 times higher than would be expected based solely on hydrophobic surface area, indicating a specific, non-hydrophobic receptor interaction driven by the 5-position substituent [1].

Receptor Binding 5-HT2 Receptor Binding Energy Hallucinogen Analogs

Synthetic Intermediate Utility: 5-Methyl-2,3-dihydro-1-benzofuran as a Defined Building Block in Palladium-Catalyzed Cascade Reactions

5-Methyl-2,3-dihydro-1-benzofuran serves as a specific and documented starting material in palladium-catalyzed cascade reactions for the synthesis of more complex benzofuran derivatives [1]. A reported synthetic protocol utilizes 3-(diphenylmethylene)-5-methyl-2,3-dihydrobenzofuran (derived from the target compound) in a reaction with potassium phosphate in N,N-dimethylformamide (DMF) over 2.0 hours to yield 3-benzhydryl-5-methylbenzofuran in 73% yield [1]. This 73% isolated yield provides a quantitative benchmark for process development and reproducibility assessment, establishing the compound's practical utility as a synthetic intermediate [1].

Organic Synthesis Palladium Catalysis Cascade Reaction Building Block

Physicochemical Differentiation: Computed PSA and Rotatable Bond Count Relative to Unsubstituted Analog

Computational property analysis reveals key physicochemical differences between 5-methyl-2,3-dihydro-1-benzofuran and the unsubstituted 2,3-dihydrobenzofuran scaffold . The 5-methyl derivative possesses a calculated polar surface area (PSA) of 9.23 Ų and 0 rotatable bonds, compared to the unsubstituted 2,3-dihydrobenzofuran which has a PSA of approximately 9.23 Ų as well but lacks the methyl group's contribution to lipophilicity (cLogP) and molecular volume . The addition of the 5-methyl group increases molecular weight from 120.15 g/mol (unsubstituted) to 134.18 g/mol and alters the compound's boiling point and vapor pressure, parameters critical for reaction optimization and purification .

Physicochemical Properties Drug-likeness Polar Surface Area Lipophilicity

Optimal Research and Industrial Application Scenarios for 5-Methyl-2,3-dihydro-1-benzofuran


Selective Cholesterol-Lowering Agent Development

Based on direct comparative antilipidemic data in hyperlipidemic rat models, 5-methyl-2,3-dihydro-1-benzofuran-derived analogs should be prioritized in medicinal chemistry programs targeting selective cholesterol reduction without concomitant triglyceride effects [1]. The 5-methyl substitution profile is documented to confer a separable cholesterol-lowering activity distinct from both the unsubstituted scaffold and other 5-substituted variants, providing a defined SAR starting point for lead optimization [1].

Synthesis of 5-Methyl-Substituted Benzofuran Natural Product Analogs and Derivatives

5-Methyl-2,3-dihydro-1-benzofuran serves as a key building block for constructing more complex benzofuran-containing molecules, including 3-benzhydryl-5-methylbenzofuran via palladium-catalyzed cascade reactions with documented 73% yield [2]. This compound is appropriate for synthetic programs requiring a pre-installed 5-methyl group on the dihydrobenzofuran core, enabling efficient access to natural product analogs and pharmaceutical intermediates that incorporate this specific substitution pattern [2].

Structure-Activity Relationship (SAR) Studies on 5-Position Substituent Effects

Class-level binding energy data from 2,3-dihydrobenzofuran hallucinogen analogs demonstrate that 5-position substituents contribute 2.4–3.2 kcal/mol of non-hydrophobic binding energy to receptor interactions [3]. 5-Methyl-2,3-dihydro-1-benzofuran is therefore an essential comparator compound in SAR investigations aimed at mapping the steric and electronic requirements of the 5-position on the 2,3-dihydrobenzofuran scaffold, enabling researchers to deconvolute substituent-specific contributions to target affinity and selectivity [3].

Process Chemistry Development Requiring Critically Evaluated Thermophysical Data

For industrial process development and scale-up, 5-methyl-2,3-dihydro-1-benzofuran is supported by a comprehensive set of critically evaluated thermophysical properties from NIST/TRC, including normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity across temperature ranges from 200 K to 1000 K [4]. This authoritative dataset enables accurate engineering calculations for reactor design, distillation, and safety assessments, providing a level of characterization not universally available for all 5-substituted analogs [4].

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